molecular formula C8H3BrClN3 B3210847 3-Bromo-4-chloro-5-cyano-1H-indazole CAS No. 1082040-22-9

3-Bromo-4-chloro-5-cyano-1H-indazole

Cat. No. B3210847
CAS RN: 1082040-22-9
M. Wt: 256.48 g/mol
InChI Key: WDOYGKADJATEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-cyano-1H-indazole is a heterocyclic compound with the following chemical formula: C8H3BrClN3 . It belongs to the indazole family, which is characterized by its benzpyrazole or isoindazone structure. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .


Synthesis Analysis

  • Madelung indole synthesis .

Molecular Structure Analysis

The molecular structure of This compound consists of a fused indazole ring system with bromine, chlorine, and cyano substituents. The specific arrangement of atoms and functional groups determines its biological properties .


Chemical Reactions Analysis

  • Anti-inflammatory : Certain 2,3-disubstituted tetrahydro-2H-indazoles possess anti-inflammatory potential .
  • Antiviral : Indazole derivatives have been investigated as antiviral agents against influenza A and Coxsackie B4 viruses .
  • Anticancer : Some indazole compounds exhibit antiproliferative effects against cancer cells .
  • Antinociceptive : 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles show good antinociceptive activity .

Physical And Chemical Properties Analysis

  • Physical State : Crystalline colorless solid with specific odor .
  • Melting Point : Varies depending on the specific derivative .
  • Solubility : Soluble in organic solvents .

Mechanism of Action

The precise mechanism of action for 3-Bromo-4-chloro-5-cyano-1H-indazole depends on its specific biological activity. For example, anti-inflammatory indazoles may modulate inflammatory pathways, while antiviral derivatives likely interfere with viral replication .

Future Directions

Research on indazole derivatives should continue to explore their therapeutic potential. Investigate novel synthetic methods, optimize biological activities, and assess pharmacokinetics for potential drug development .

properties

IUPAC Name

3-bromo-4-chloro-2H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3/c9-8-6-5(12-13-8)2-1-4(3-11)7(6)10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYGKADJATEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1C#N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260400
Record name 3-Bromo-4-chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082040-22-9
Record name 3-Bromo-4-chloro-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-5-cyano-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-5-cyano-1H-indazole
Reactant of Route 3
3-Bromo-4-chloro-5-cyano-1H-indazole
Reactant of Route 4
3-Bromo-4-chloro-5-cyano-1H-indazole
Reactant of Route 5
3-Bromo-4-chloro-5-cyano-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-chloro-5-cyano-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.